2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C21H21N3O2S and a molecular weight of 379.47534 g/mol This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves several steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions The diphenylacetyl group is then introduced through an acylation reaction using diphenylacetyl chloride and a suitable base, such as triethylamine
Chemical Reactions Analysis
2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylacetyl group may facilitate binding to hydrophobic pockets within the target protein, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effects .
Comparison with Similar Compounds
2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
2-[(2,2-diphenylacetyl)amino]benzoic acid: This compound has a similar diphenylacetyl group but differs in the presence of a benzoic acid moiety instead of the thiazole ring.
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide: This compound contains a thiophene ring instead of the thiazole ring, which may result in different chemical and biological properties.
Properties
CAS No. |
545437-56-7 |
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Molecular Formula |
C21H21N3O2S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-14-18(20(26)24(2)3)27-21(22-14)23-19(25)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,1-3H3,(H,22,23,25) |
InChI Key |
SBDDDRBXHIAHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)C |
Origin of Product |
United States |
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